molecular formula C7H5F4NS B6285170 2,3,5,6-tetrafluoro-4-(methylsulfanyl)aniline CAS No. 828-74-0

2,3,5,6-tetrafluoro-4-(methylsulfanyl)aniline

Cat. No.: B6285170
CAS No.: 828-74-0
M. Wt: 211.18 g/mol
InChI Key: XXOFJTLLHKQRPI-UHFFFAOYSA-N
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Description

2,3,5,6-tetrafluoro-4-(methylsulfanyl)aniline is an organofluorine compound that belongs to the family of fluorinated aromatic amines It is characterized by the presence of four fluorine atoms and a methylsulfanyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,5,6-tetrafluoro-4-(methylsulfanyl)aniline typically involves the introduction of fluorine atoms and a methylsulfanyl group onto an aniline derivative. One common method is the nucleophilic aromatic substitution reaction, where a precursor compound such as 2,3,5,6-tetrafluoronitrobenzene is reacted with a methylthiolate anion under basic conditions to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nucleophilic aromatic substitution reactions. The process is optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2,3,5,6-tetrafluoro-4-(methylsulfanyl)aniline undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group in precursor compounds can be reduced to an amino group.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as iron powder and hydrochloric acid are used.

    Substitution: Nucleophiles like alkoxides or thiolates are employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

2,3,5,6-tetrafluoro-4-(methylsulfanyl)aniline has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 2,3,5,6-tetrafluoro-4-(methylsulfanyl)aniline involves its interaction with specific molecular targets. The fluorine atoms and the methylsulfanyl group contribute to its reactivity and binding affinity. In biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and the derivative being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2,3,5,6-tetrafluoro-4-(trifluoromethyl)aniline
  • 2,3,5,6-tetrafluoro-4-(methylsulfanyl)pyridine
  • 2,3,5,6-tetrafluoro-4-(methylsulfanyl)phenol

Uniqueness

2,3,5,6-tetrafluoro-4-(methylsulfanyl)aniline is unique due to the presence of both fluorine atoms and a methylsulfanyl group, which impart distinct chemical properties. Compared to its analogs, it offers a different balance of electronic and steric effects, making it valuable in specific synthetic and research applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2,3,5,6-tetrafluoro-4-(methylsulfanyl)aniline involves the introduction of fluorine and methylsulfanyl groups onto aniline.", "Starting Materials": [ "Aniline", "Tetrafluoroboric acid", "Sodium methylsulfide", "Sodium hydroxide", "Hydrogen peroxide", "Acetic acid", "Sodium nitrite", "Hydrochloric acid" ], "Reaction": [ "Aniline is first reacted with tetrafluoroboric acid to introduce fluorine onto the benzene ring.", "The resulting product is then reacted with sodium methylsulfide in the presence of sodium hydroxide to introduce the methylsulfanyl group.", "The product is then oxidized using hydrogen peroxide in acetic acid to form the corresponding nitro compound.", "The nitro compound is then reduced using sodium methylsulfide to form the aniline derivative.", "Finally, the aniline derivative is diazotized using sodium nitrite and hydrochloric acid to form the desired product, 2,3,5,6-tetrafluoro-4-(methylsulfanyl)aniline." ] }

CAS No.

828-74-0

Molecular Formula

C7H5F4NS

Molecular Weight

211.18 g/mol

IUPAC Name

2,3,5,6-tetrafluoro-4-methylsulfanylaniline

InChI

InChI=1S/C7H5F4NS/c1-13-7-4(10)2(8)6(12)3(9)5(7)11/h12H2,1H3

InChI Key

XXOFJTLLHKQRPI-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C(=C(C(=C1F)F)N)F)F

Purity

95

Origin of Product

United States

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